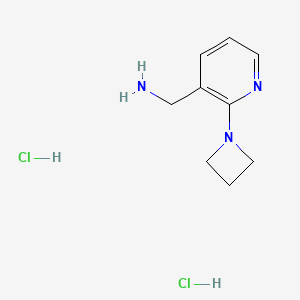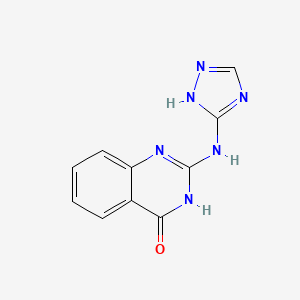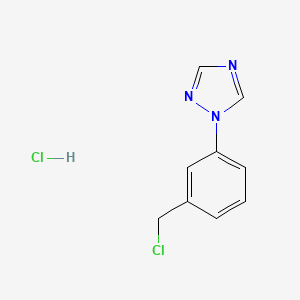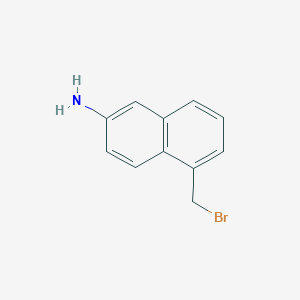
Ethyl 2-(o-tolyl)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is a heterocyclic organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and high conversion rates.
Industrial Production Methods: These techniques offer improved safety profiles and higher purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions on the aromatic ring.
Major Products Formed:
Oxidation: The major product formed is the oxazole derivative.
Substitution: Halogenated derivatives of the compound are commonly formed.
Applications De Recherche Scientifique
2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which can modify its structure and activity . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Oxazole-4-carboxylic acid ethyl ester: This compound shares a similar structure but lacks the tolyl group.
2-Aminooxazole-4-carboxylic acid ethyl ester: This derivative contains an amino group instead of the tolyl group.
Uniqueness: 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 2-(2-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |
Clé InChI |
JRPHMKVRFMPJBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)




![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)



![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)




